2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various pharmaceutical applications. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with a pyridine ring, and a carboxamide group at the 3-position. The presence of the 2-methyl and 4-propan-2-ylphenyl groups further enhances its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide typically involves the condensation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with 4-propan-2-ylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then reduced to the corresponding amine using a reducing agent like sodium borohydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the overall production cost .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols; reactions are conducted in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound in biological research.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a fluorescent probe for detecting metal ions.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer activity is due to its inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Zolimidine: An antiulcer drug with a similar imidazo[1,2-a]pyridine core.
Zolpidem: A medication for treating insomnia, also containing the imidazo[1,2-a]pyridine moiety.
Saripidem: A sedative and anxiolytic drug with a similar structure.
Uniqueness
2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple chemical reactions and form diverse derivatives further adds to its uniqueness .
Properties
IUPAC Name |
2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13(2)16-9-7-15(8-10-16)12-20-22-19(24)18-14(3)21-17-6-4-5-11-23(17)18/h4-13H,1-3H3,(H,22,24)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKLWLUKOHVWHQ-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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